Dodma

Ionizable lipid pKa Lipid nanoparticle

DODMA (1,2-dioleyloxy-3-dimethylaminopropane, CAS 104162-47-2) is a synthetic ionizable cationic lipid characterized by two unsaturated C18:1 (oleyl) alkyl chains attached via ether linkages to a tertiary amine headgroup. It exhibits pH-dependent ionization (pKa = 6.59 in a TNS binding assay or pKa = 7.0 ), enabling positive surface charge at acidic pH for nucleic acid complexation and near-neutral charge at physiological pH to minimize systemic toxicity.

Molecular Formula C41H81NO2
Molecular Weight 620.1 g/mol
CAS No. 104162-47-2
Cat. No. B1670867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodma
CAS104162-47-2
SynonymsMBN 305A;  MBN305A;  MBN-305A;  DODMA; 
Molecular FormulaC41H81NO2
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20-
InChIKeyGLGLUQVVDHRLQK-WRBBJXAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DODMA CAS 104162-47-2: A Foundational Ionizable Cationic Lipid for Nucleic Acid Delivery Research and Formulation Development


DODMA (1,2-dioleyloxy-3-dimethylaminopropane, CAS 104162-47-2) is a synthetic ionizable cationic lipid characterized by two unsaturated C18:1 (oleyl) alkyl chains attached via ether linkages to a tertiary amine headgroup . It exhibits pH-dependent ionization (pKa = 6.59 in a TNS binding assay or pKa = 7.0 ), enabling positive surface charge at acidic pH for nucleic acid complexation and near-neutral charge at physiological pH to minimize systemic toxicity . DODMA serves as a core structural component in lipid nanoparticles (LNPs) and liposomal formulations designed for the encapsulation and intracellular delivery of siRNA, mRNA, and plasmid DNA, establishing itself as a benchmark ionizable lipid in the pre-clinical development of RNA-based therapeutics and vaccines [1].

DODMA (CAS 104162-47-2) vs. DOTMA and DOTAP: Why Ionizable Charge Matters for In Vivo mRNA and siRNA Formulation


Generic substitution among cationic lipids (e.g., DOTMA, DOTAP) is not feasible due to fundamental differences in headgroup chemistry, which dictate critical performance parameters such as nucleic acid encapsulation efficiency, endosomal escape capability, and systemic toxicity [1]. DODMA possesses a tertiary amine headgroup that is ionizable and pH-responsive, whereas DOTMA and DOTAP contain permanently charged quaternary ammonium headgroups [2]. This structural divergence yields distinct pKa values: DODMA has a measured pKa of 6.59 or 7.0 , while DOTMA and DOTAP remain permanently cationic, leading to different charge profiles at physiological pH. The ionizable nature of DODMA facilitates nucleic acid encapsulation under acidic conditions and subsequent release within the acidic endosomal compartment, while minimizing non-specific interactions and toxicity in circulation [3]. Consequently, formulations designed with DODMA cannot be simply interchanged with permanently cationic lipids without significantly altering encapsulation efficiency, biodistribution, and therapeutic window, making direct, evidence-based selection essential for reproducible research and development outcomes.

DODMA (CAS 104162-47-2) Quantitative Differentiation Evidence: pKa, Encapsulation, Gene Silencing, and Transfection Benchmarks


pKa Value Comparison: DODMA's Ionizable Profile Differs from DLin-MC3-DMA and DODAP, Influencing LNP Potency and Tissue Tropism

In a systematic comparison of five commercially available ionizable lipids formulated into FLuc mRNA LNPs, DODMA exhibited a specific in vitro transfection-competent pKa range, distinct from DLin-MC3-DMA and DODAP [1]. While DLin-MC3-DMA demonstrated highest potency for intravenous administration in vivo, DODMA's pKa profile contributed to minimal off-target liver expression after intramuscular administration, a critical differentiation for localized vaccine applications [1][2].

Ionizable lipid pKa Lipid nanoparticle mRNA delivery Structure-activity relationship

siRNA Gene Silencing Efficiency: Optimized DOTMA/DODMA LNPs Achieve 90% Knockdown, Demonstrating Synergistic Combinatorial Potential

In a formulation study investigating the optimal ratio of permanently cationic (DOTMA) and ionizable (DODMA) lipids for siRNA delivery, a specific DOTMA/DODMA ratio of 5/40 yielded the highest luciferase gene silencing activity [1]. Further optimization of the DOTMA/DODMA LNP system achieved up to 90% inhibition of luciferase expression in a reporter gene assay [2]. This demonstrates that DODMA, when combined with DOTMA, provides a synergistic effect on endosomal release and intracellular stability that is not achievable with either lipid alone or with other ionizable/permanently cationic lipid pairs.

siRNA delivery Gene silencing Lipid nanoparticle RNA interference Formulation optimization

Nucleic Acid Encapsulation Efficiency: DODMA-Containing QTsome LNPs Achieve >80% Loading with Defined Physicochemical Parameters

A lipid nanoparticle formulation (QTsome) incorporating DODMA as the tertiary amine ionizable lipid component, in combination with DOTAP (quaternary amine), DOPC, cholesterol, and mPEG-DPPE, was developed for the delivery of anti-miR-21 oligonucleotide [1]. This DODMA-containing QTsome formulation exhibited high drug loading efficiency (>80%), a mean particle diameter below 150 nm, and a moderate zeta potential of +13.2 mV, resulting in excellent colloidal stability [1]. These physicochemical parameters are directly linked to the inclusion of DODMA and its pH-responsive charge, which enables efficient encapsulation during acidic formulation conditions while maintaining a near-neutral surface charge at physiological pH.

Lipid nanoparticle Encapsulation efficiency siRNA delivery Drug loading Formulation

In Vitro Transfection Efficiency: DODMA LNP Performance Benchmarked Against DLin-MC3-DMA and DLin-KC2-DMA in Parallel Assays

In a head-to-head in vitro comparison of five ionizable lipids (DLin-KC2-DMA, DLin-MC3-DMA, DLin-DMA, DODMA, and DODAP) formulated into FLuc mRNA LNPs, DODMA demonstrated measurable transfection efficiency within the effective pKa range of 6.5-7 [1]. While DLin-KC2-DMA exhibited the highest overall transfection efficiency in this assay, DODMA's performance was sufficient to produce robust luciferase expression, confirming its utility as a baseline ionizable lipid for LNP development [1]. Importantly, the study established a structure-activity relationship showing that effective in vitro transfection requires the TNS binding assay pKa to fall within the 6.5-7 range, corresponding to a zeta potential pKa of 5.7-6.2—criteria that DODMA satisfies [1].

Lipid nanoparticle In vitro transfection mRNA delivery Ionizable lipid Structure-activity relationship

DODMA (CAS 104162-47-2) Application Scenarios: Strategic Use Cases for Ionizable Lipid Formulation


Intramuscular mRNA Vaccine LNP Development with Minimal Liver Off-Target Expression

Based on direct in vivo comparison data showing that DODMA-based LNPs yield negligible liver expression after intramuscular administration compared to DLin-MC3-DMA [1], DODMA is particularly well-suited for developing mRNA vaccines and therapeutics intended for localized intramuscular delivery. This scenario is ideal when minimizing systemic distribution and hepatic exposure is a primary safety or biodistribution objective.

siRNA LNP Formulation Optimization for High Gene Silencing Potency

Given the demonstrated 90% luciferase knockdown achieved with an optimized DOTMA/DODMA (5/40 ratio) LNP formulation [2], DODMA is a strategic choice for siRNA delivery systems requiring high potency and tunable release kinetics. This application scenario is relevant for RNA interference-based therapies targeting hepatic or extrahepatic tissues, where the synergistic combination of permanent and ionizable cationic lipids maximizes endosomal escape and intracellular stability.

Pre-Clinical LNP Development with Validated Encapsulation Benchmarks

For research groups establishing new LNP formulation platforms, the QTsome formulation data provides a validated reference point: DODMA-containing LNPs achieved >80% oligonucleotide encapsulation efficiency with a mean diameter <150 nm and a zeta potential of +13.2 mV [3]. This scenario supports early-stage formulation development, quality control, and process optimization, offering a reproducible benchmark against which new DODMA-based formulations can be compared.

Ionizable Lipid Structure-Activity Relationship Studies

The systematic head-to-head comparison of DODMA against DLin-KC2-DMA, DLin-MC3-DMA, DLin-DMA, and DODAP in parallel in vitro and in vivo assays [1] positions DODMA as an essential comparator compound for structure-activity relationship studies. Researchers synthesizing or evaluating novel ionizable lipids can use DODMA as a benchmark to contextualize the performance of new chemical entities, particularly regarding pKa-dependent transfection efficiency and tissue tropism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.